

Solubility Profile of 2,4,6-Tribromophenyl Caproate: A Technical Guide

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Compound of Interest		
Compound Name:	2,4,6-Tribromophenyl caproate	
Cat. No.:	B103796	Get Quote

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Tribromophenyl caproate (CAS No. 16732-09-5). Due to the limited publicly available quantitative data for this specific compound, this guide also includes solubility information for the structurally related precursor, 2,4,6-Tribromophenol, to provide a broader context for formulation and development. Furthermore, a standardized experimental protocol for determining thermodynamic solubility is detailed, offering a robust methodology for in-house data generation.

Physicochemical Properties Overview

2,4,6-Tribromophenyl caproate, also known as 2,4,6-tribromophenyl hexanoate, is an antifungal agent.[1] It presents as a colorless to light yellow liquid.[2] Key physicochemical data are summarized below.

Property	Value	Source
CAS Number	16732-09-5	[1]
Molecular Formula	C12H13Br3O2	[1][2]
Molecular Weight	428.94 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[1][2]



Solubility Data

Comprehensive solubility data for **2,4,6-Tribromophenyl caproate** is not widely published. The available information is summarized in the table below.

2,4,6-Tribromophenyl Caproate Solubility

The only available data point indicates its solubility in a common polar aprotic solvent, Dimethyl sulfoxide (DMSO).

Solvent	Temperature	Solubility	Notes
DMSO	Not Specified	≥ 50 mg/mL (116.57 mM)	Saturation was not reached at this concentration. It is noted that hygroscopic DMSO can significantly impact the solubility. [1]

Solubility of 2,4,6-Tribromophenol (Related Compound)

To aid researchers, the solubility profile of the related compound 2,4,6-Tribromophenol (CAS No. 118-79-6) is provided. This compound is a solid and its solubility characteristics can offer insights into the behavior of its ester derivatives.



Solvent	Temperature	Solubility	Notes
Water	15 °C	70 mg/L	Also cited as soluble in 14,000 parts water at 15 °C.
Alcohol	Not Specified	Soluble	Qualitative data.
Chloroform	Not Specified	Soluble	Qualitative data.
Ether	Not Specified	Soluble	Qualitative data.
Caustic Alkaline Solutions	Not Specified	Soluble	Qualitative data.

Experimental Protocol for Solubility Determination

The following section outlines a detailed, generalized methodology for determining the thermodynamic equilibrium solubility of a compound like **2,4,6-Tribromophenyl caproate**, based on the widely accepted shake-flask method.[3][4] This protocol is designed to provide a reliable and reproducible means of generating accurate solubility data.

Objective

To determine the saturation concentration of a test compound in a specific solvent at a controlled temperature.

Materials and Equipment

- Test Compound (e.g., **2,4,6-Tribromophenyl caproate**)
- Selected Solvents (e.g., water, ethanol, acetonitrile, hexane)
- Glass vials or flasks with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE, chemically inert)



- Calibrated analytical balance
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
- · Volumetric flasks and pipettes

Procedure

- Preparation: Add an excess amount of the test compound to a pre-weighed glass vial. The
 excess is critical to ensure that a saturated solution is achieved. A common approach is to
 use an amount that is at least 5-10 times the estimated solubility.
- Solvent Addition: Add a precise volume of the desired solvent to the vial.
- Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[4][5] Preliminary studies may be needed to determine the optimal equilibration time.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved material settle. To effectively separate the saturated solution from the excess solid, centrifuge the vials at a high speed.[3]
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

 Attach a chemically inert syringe filter and dispense the filtered saturated solution into a clean vial for analysis. This step is crucial to remove any remaining microscopic particles.[3]
- Quantification:
 - Prepare a series of standard solutions of the test compound of known concentrations.
 - Generate a calibration curve using an appropriate analytical method, such as HPLC or UV-Vis spectrophotometry.[3][4]
 - Analyze the filtered supernatant sample to determine its concentration. The sample may require dilution to fall within the linear range of the calibration curve.

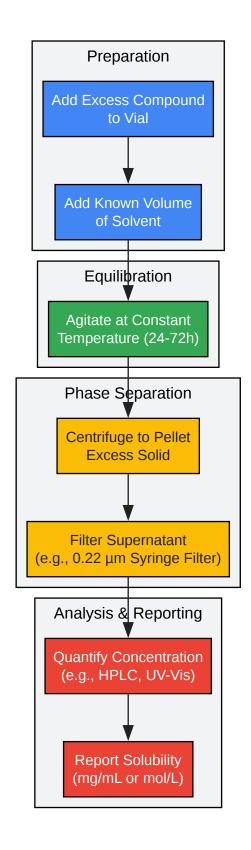


• Data Reporting: The solubility is reported as the determined concentration of the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask solubility determination protocol.





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Caption: Generalized workflow for the shake-flask equilibrium solubility determination method.



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